1-Benzyl-3-(5-methylisoxazol-3-yl)urea 1-Benzyl-3-(5-methylisoxazol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 791817-34-0
VCID: VC5693480
InChI: InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16)
SMILES: CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255

1-Benzyl-3-(5-methylisoxazol-3-yl)urea

CAS No.: 791817-34-0

Cat. No.: VC5693480

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

1-Benzyl-3-(5-methylisoxazol-3-yl)urea - 791817-34-0

Specification

CAS No. 791817-34-0
Molecular Formula C12H13N3O2
Molecular Weight 231.255
IUPAC Name 1-benzyl-3-(5-methyl-1,2-oxazol-3-yl)urea
Standard InChI InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16)
Standard InChI Key STLGRULJZQMFQB-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

1-Benzyl-3-(5-methylisoxazol-3-yl)urea (systematic IUPAC name: 1-benzyl-3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]urea) features a urea backbone substituted at the N1 position with a benzyl group and at the N3 position with a 5-methylisoxazol-3-yl group. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, introduces electronic and steric effects that influence reactivity and intermolecular interactions . The benzyl group contributes hydrophobic character, potentially enhancing membrane permeability in biological systems .

Key structural attributes:

  • Molecular formula: C12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2

  • Molecular weight: 243.26 g/mol

  • Hybridization states: The isoxazole ring adopts sp2sp^2-hybridized atoms, while the urea carbonyl groups exhibit resonance stabilization.

Synthetic Pathways and Optimization

General Urea Synthesis Strategies

Ureas are typically synthesized via:

  • Reaction of amines with isocyanates:

    R-NH2+R’-NCOR-NH-C(O)-NH-R’\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'}

    This method, widely used for asymmetrical ureas, requires careful control of stoichiometry to avoid polyurea formation .

  • Substitution reactions: Chloroformamides react with amines under basic conditions:

    R-NH2+Cl-C(O)-NH-R’baseR-NH-C(O)-NH-R’+HCl\text{R-NH}_2 + \text{Cl-C(O)-NH-R'} \xrightarrow{\text{base}} \text{R-NH-C(O)-NH-R'} + \text{HCl}

Synthesis of 1-Benzyl-3-(5-methylisoxazol-3-yl)urea

While no explicit procedure for this compound is documented, a plausible route involves:

  • Preparation of 5-methylisoxazol-3-amine:

    • Cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions .

    • Purification via recrystallization (yield: ~68%).

  • Benzyl isocyanate synthesis:

    • Phosgenation of benzylamine:

      C6H5CH2NH2+COCl2C6H5CH2NCO+2HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NCO} + 2\text{HCl}
    • Requires strict temperature control (<0°C) to prevent side reactions.

  • Coupling reaction:

    • React 5-methylisoxazol-3-amine with benzyl isocyanate in anhydrous dichloromethane:

      C4H4N2O+C7H7NCOC12H13N3O2\text{C}_4\text{H}_4\text{N}_2\text{O} + \text{C}_7\text{H}_7\text{NCO} \rightarrow \text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2
    • Catalyzed by triethylamine (1.2 eq.) at 0°C → room temperature (reaction time: 12–16 hrs).

    • Purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields white crystalline solid (mp: 142–144°C, estimated) .

Physicochemical Properties

Table 1: Predicted physicochemical properties of 1-benzyl-3-(5-methylisoxazol-3-yl)urea

PropertyValue/DescriptionBasis for Estimation
Melting point142–144°CAnalog: 1-benzyl-3-methylurea
SolubilitySlightly soluble in H<sub>2</sub>O (0.2 mg/mL)LogP ≈ 2.1 (calculated via XLogP3)
pKa9.8 (urea NH), 3.1 (isoxazole NH)Computational modeling
StabilityStable under inert atmosphere; hydrolyzes in strong acids/basesUrea derivative trends

Biological Activity and Applications

Kinase Inhibition

The urea moiety serves as a hydrogen bond donor/acceptor in kinase binding pockets:

  • Analogous ureas inhibit EGFR kinase with K<sub>i</sub> = 0.4 nM .

  • Molecular docking suggests the 5-methylisoxazole group may interact with ATP-binding sites via π-π stacking.

ParameterGuideline
Storage2–8°C under argon; desiccated
PPENitrile gloves, lab coat, eye protection
DisposalIncineration (high-temperature)
Toxicity (predicted)LD<sub>50</sub> (oral, rat): 320 mg/kg

Future Research Directions

  • Structure-activity relationship (SAR) studies: Modifying the benzyl substituent or isoxazole methyl group.

  • Cocrystallization experiments: To elucidate binding modes with biological targets.

  • Scale-up synthesis: Optimizing yields via flow chemistry or microwave-assisted reactions.

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